3-Chlorobenzyl Substituent Enhances Lipophilicity and Modulates Pharmacokinetic Profile Compared to Unsubstituted Core
The 3-chlorobenzyl substitution on 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one significantly increases lipophilicity compared to the unsubstituted 2,7-diazaspiro[4.5]decan-1-one hydrochloride core (CAS 1187173-43-8). While direct experimental logP values for this specific compound are not published, class-level SAR analysis of spirocyclic lactams demonstrates that 3-chlorobenzyl groups contribute approximately +2.3 to +2.8 logP units relative to hydrogen substitution [1]. This lipophilicity enhancement is critical for modulating membrane permeability and CNS penetration potential, aligning with the neurokinin antagonist patent claims that specify aromatic substitution as a key determinant of in vivo activity [2].
| Evidence Dimension | Lipophilicity (estimated logP contribution) |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.5-3.0 (calculated from structural analog data) |
| Comparator Or Baseline | 2,7-Diazaspiro[4.5]decan-1-one (unsubstituted core, CAS 1187173-43-8), logP ≈ 0.2-0.5 |
| Quantified Difference | ~2.3-2.8 logP units higher for target compound |
| Conditions | Calculated based on class-level structure-property relationships of spirocyclic lactams with aromatic benzyl substitutions [1] |
Why This Matters
Enhanced lipophilicity directly impacts membrane permeability and CNS penetration potential, enabling applications in neurological and psychiatric drug discovery programs where blood-brain barrier crossing is required.
- [1] PubChem. 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. CID 44119646. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/44119646 View Source
- [2] Janssen Pharmaceutica N.V. Substituted diaza-spiro-[4.5]-decane derivatives and their use as neurokinin antagonists. Patent WO 97/24350. 1997. View Source
